![molecular formula C15H22O B12522585 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene CAS No. 660852-47-1](/img/structure/B12522585.png)
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene: is a chemical compound with a unique structure that includes a cyclododeca-1,4,8-triene ring substituted with a prop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene typically involves the reaction of cyclododeca-1,4,8-triene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the ether linkage.
Solvent: Solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
Analyse Des Réactions Chimiques
Types of Reactions
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the cyclododeca-1,4,8-triene ring to single bonds, resulting in a more saturated compound.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated cyclododecane derivatives.
Substitution: Compounds with various functional groups replacing the prop-2-en-1-yloxy group.
Applications De Recherche Scientifique
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododeca-1,4,8-triene: The parent compound without the prop-2-en-1-yloxy substitution.
12-[(Prop-2-en-1-yl)oxy]cyclododecane: A similar compound with a fully saturated cyclododecane ring.
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4-diene: A compound with fewer double bonds in the ring structure.
Uniqueness
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene is unique due to its specific substitution pattern and the presence of multiple double bonds in the ring structure. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
660852-47-1 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
12-prop-2-enoxycyclododeca-1,4,8-triene |
InChI |
InChI=1S/C15H22O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h2,4,6-7,9-10,12,15H,1,3,5,8,11,13-14H2 |
Clé InChI |
GUEREBSSWPAXAX-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1CCC=CCCC=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)
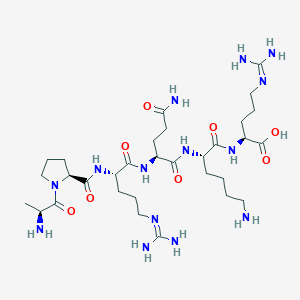
![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
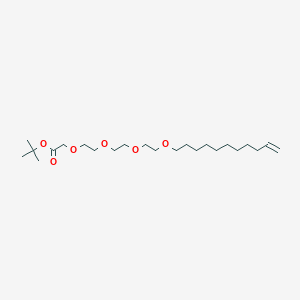
![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
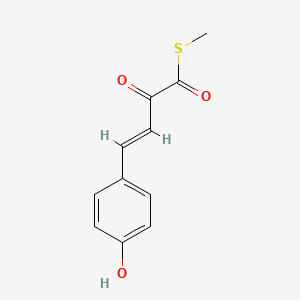
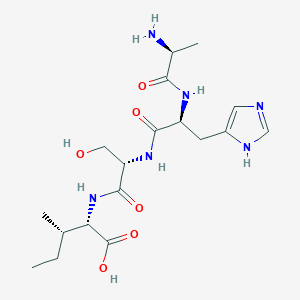
![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
![Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B12522563.png)
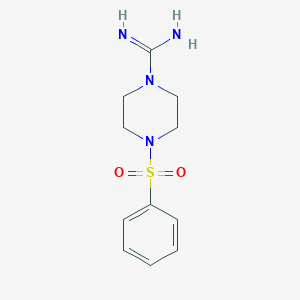
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
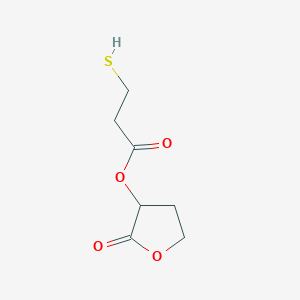
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
